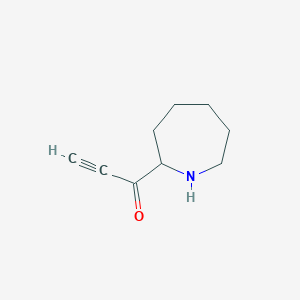
1-(Azepan-2-yl)prop-2-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azepan-2-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C9H13NO. It is known for its unique structure, which includes an azepane ring and a propynyl group.
Méthodes De Préparation
The synthesis of 1-(Azepan-2-yl)prop-2-yn-1-one typically involves the reaction of azepane with propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
1-(Azepan-2-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring, where halogens or other nucleophiles replace hydrogen atoms.
Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic structures with other reactants.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and varying temperatures and pressures depending on the desired transformation. Major products formed from these reactions include ketones, alkanes, and cyclic compounds .
Applications De Recherche Scientifique
1-(Azepan-2-yl)prop-2-yn-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Azepan-2-yl)prop-2-yn-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparaison Avec Des Composés Similaires
1-(Azepan-2-yl)prop-2-yn-1-one can be compared with similar compounds such as:
1-(Azepan-1-yl)prop-2-yn-1-one: Similar structure but with different substitution patterns on the azepane ring.
1-(Azepan-2-yl)but-2-yn-1-one: Similar structure but with a butynyl group instead of a propynyl group.
1-(Piperidin-2-yl)prop-2-yn-1-one: Similar structure but with a piperidine ring instead of an azepane ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an azepane ring and a propynyl group, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-(azepan-2-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)8-6-4-3-5-7-10-8/h1,8,10H,3-7H2 |
Clé InChI |
QJBXPPNHDJKEGO-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)C1CCCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


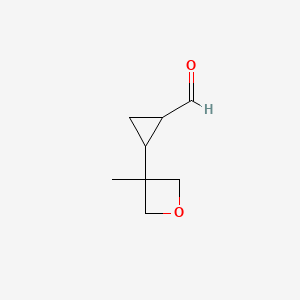
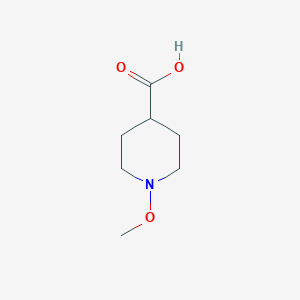
![3-{[(Tert-butoxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13204567.png)
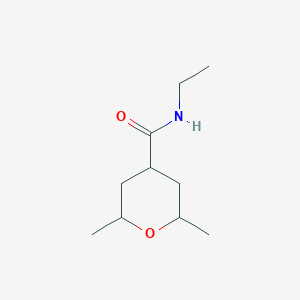
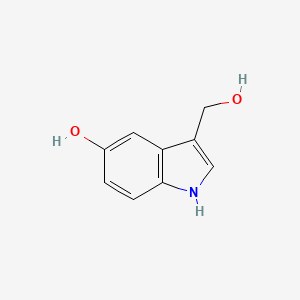
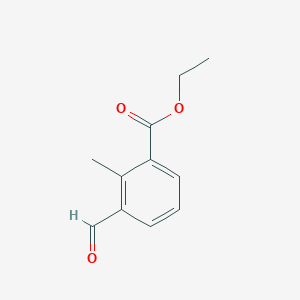
![4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13204599.png)
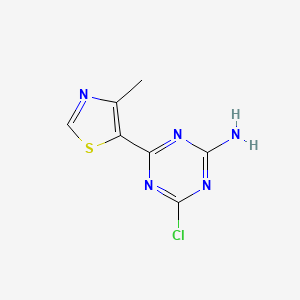
![Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204604.png)

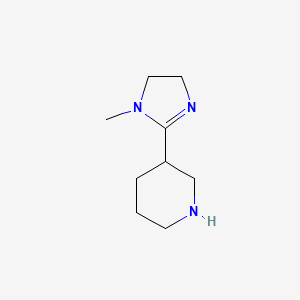
![1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13204622.png)


